Methioninol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJGZAEWQQAPN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-37-8 | |
| Record name | L-Methioninol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methioninol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-2-amino-4-methylthiobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHIONINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EID9XOR958 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for L Methioninol and Analogues
Synthetic Routes to L-Methioninol and its Derivatives
Photofragmentation Approaches in the Synthesis of L-Methionine Analogues
Photochemical methods, particularly those involving photofragmentation, offer unique pathways for constructing complex molecules, including amino acid analogues. These approaches leverage light energy to initiate chemical transformations, often under mild conditions and with high selectivity. Recent research has explored photoredox catalysis for the synthesis of chiral amino alcohols, which are structural motifs found in many biologically active compounds. For instance, visible light-induced cobalt catalysis has been utilized for the asymmetric reduction of aryl iodides with aldehydes, yielding chiral benzyl (B1604629) alcohols and extending to the synthesis of chiral amino alcohols chinesechemsoc.org.
Another photoredox-catalyzed strategy involves the denitrogenative alkylarylation or dialkylation of vinyl azides, providing access to sterically congested α-tertiary primary amines and unprotected 1,2-amino alcohols chinesechemsoc.org. These methods often rely on single-electron transfer (SET) pathways and the generation of α-amino alkyl radicals. Furthermore, photoredox catalysis has been employed in the synthesis of β-amino alcohols through reactions like the hydroxymethylation of imines, using α-silyl ethers as hydroxymethyl radical precursors acs.org. These photochemical routes are continually being refined to achieve greater efficiency and stereocontrol in the synthesis of amino alcohol derivatives.
Strategic Implementation of Protective Groups in L-Methioninol Synthesis
The synthesis of L-methioninol and its derivatives often requires the strategic use of protecting groups to control reactivity and ensure stereochemical integrity. Protective groups are essential for masking specific functional groups, such as the amine or hydroxyl moieties, during synthetic steps where they might otherwise react undesirably. For example, in peptide synthesis, the tert-butyl carbamate (B1207046) (Boc) group is commonly used to protect the amino group of amino alcohols like Boc-L-methioninol, facilitating its use as a building block chemimpex.com.
Principles of Convergent and Divergent Synthesis Applied to L-Methioninol Chemistry
Divergent synthesis , conversely, starts from a common precursor and branches out to produce a variety of related compounds, often differing in stereochemistry or regiochemistry acs.orgbeilstein-journals.org. This strategy is valuable for structure-activity relationship (SAR) studies, allowing researchers to systematically modify a core structure. For instance, divergent routes have been developed for the synthesis of all possible stereoisomers of vicinal amino alcohols from a common starting material acs.org. Photoredox catalysis has also enabled divergent synthesis of β-amino ethers and β-amino alcohols in a sequential one-pot protocol acs.org. The application of these principles allows for the flexible and efficient generation of diverse L-methioninol analogues.
Rational Design and Synthesis of Novel L-Methioninol Derivatives for Specific Applications
The rational design and synthesis of novel L-methioninol derivatives are driven by the need for compounds with tailored properties for specific applications, particularly in medicinal chemistry and materials science. This process involves understanding the structure-activity relationships and designing molecules that optimize desired biological or chemical functions. For example, research into HIV-1 Vpu inhibitors has involved the rational design and synthesis of novel indole (B1671886) derivatives, with structure-activity analyses guiding the modifications to improve drug action mdpi.comresearchgate.net.
L-methioninol derivatives have found applications in various fields. Boc-L-methioninol, for instance, is a crucial building block in peptide synthesis and drug development, particularly for creating compounds with specific stereochemistry chemimpex.com. Methionine analogues, synthesized enzymatically, are required for the production of S-adenosyl-L-methionine (SAM) analogues, which are used in methyltransferase-catalyzed reactions nih.govuni-freiburg.dersc.org. Furthermore, L-methioninol itself has been investigated for its effects on bladder excitability, highlighting its potential in pharmacological research nih.gov. The ongoing development of novel derivatives aims to leverage the inherent chemical properties of the L-methioninol scaffold for new therapeutic agents and advanced materials.
L Methioninol in Catalysis and Ligand Design
Development of Chiral Ligands Derived from L-Methioninol
L-Methioninol serves as a versatile chiral precursor for the synthesis of a variety of ligands and chiral auxiliaries. Its inherent chirality, stemming from the (S)-configuration of the parent amino acid, is crucial for inducing enantioselectivity in catalytic processes. Researchers have synthesized derivatives such as sulfilimines and sulfoximines from L-methioninol, which have found applications as chiral auxiliaries and ligands in asymmetric catalysis sci-hub.se. Furthermore, L-methioninol has been employed in the in situ synthesis of chiral metal complexes, such as oxazoline (B21484) copper(II)-based complexes, indicating its utility in constructing sophisticated ligand frameworks researchgate.netresearchgate.net. The synthesis of N,N-dimethyl-(L)-methioninol also highlights modifications that can be made to the basic structure to tune its properties for specific applications oup.com. While some early investigations into chiral onium salts derived from methionine (a related compound) for phase-transfer catalysis did not yield asymmetric induction, they demonstrated the potential for creating chiral structures from methionine derivatives oup.com. The general role of L-methioninol as a chiral auxiliary in asymmetric synthesis is recognized, facilitating the production of enantiomerically pure compounds essential for various industries chemimpex.comscispace.com.
Coordination Chemistry of L-Methioninol with Transition Metal Centers
The coordination chemistry of L-methioninol with transition metal ions is characterized by its ability to act as a multidentate ligand. Typically, amino acids and their derivatives coordinate to metal ions through their amino and carboxylate groups, forming stable five-membered chelate rings wikipedia.org. In the case of L-methioninol, the amino group and the hydroxyl group can participate in coordination, acting as N,O-bidentate ligands wikipedia.org. Moreover, the thioether sulfur atom in the side chain of methionine and its derivatives can also engage in coordination, potentially leading to tridentate (S,N,O) binding modes with certain metal ions wikipedia.orgomicsonline.org. This versatility allows L-methioninol and its derivatives to form complexes with a range of transition metals, including copper, nickel, cobalt, zinc, palladium, and platinum researchgate.netresearchgate.netresearchgate.netscirp.orgjocpr.comwisdomlib.orgresearchgate.net.
For instance, copper(II) complexes have been synthesized using L-methioninol as a precursor to form oxazoline ligands, such as {[Cu(C13H14NO3S)2]}2 (Cu-A) researchgate.netresearchgate.net. These complexes exhibit specific coordination geometries, often influenced by the metal ion's electronic configuration and the steric properties of the ligand nih.gov. Nickel(II) complexes with methionine, acting as an amino acid, typically adopt octahedral geometries, coordinating through the amino and carboxylate groups wisdomlib.org. The sulfur atom in methionine's side chain is generally less nucleophilic than a thiol group but can coordinate with certain metal ions, particularly softer ones, though it may not always participate in coordination with borderline metal ions omicsonline.orgscirp.org. The ability of L-methioninol derivatives to form complexes with different coordination modes and geometries is fundamental to their application in catalysis.
Table 1: Coordination Modes and Metal Complexes of L-Methioninol Derivatives
| Metal Ion | Ligand/Derivative | Coordination Mode | Complex Formula (if known) | Notes |
| Cu(II) | Oxazoline-L-methioninol complex | Bidentate/Tetradentate (inferred) | {[Cu(C13H14NO3S)2]}2 | Synthesized using L-methioninol researchgate.netresearchgate.net |
| Cu(I)/Cu(II) | This compound derivatives | Bidentate/Tridentate (inferred) | N/A | Utilized in chiroptical switches researchgate.net |
| Ni(II) | Methionine (as related) | N,O bidentate | [Ni(Met)2] | Octahedral geometry wisdomlib.org |
| General Metals (Co, Ni, Cu, Zn, Pd, Pt) | Amino acid/alcohol derivatives | N,O bidentate; potentially S,N,O tridentate | M(Ligand)n | Sulfur atom can coordinate wikipedia.orgomicsonline.org |
Exploration of Catalytic Applications in Stereoselective Organic Reactions
The chiral nature of L-methioninol and its derivatives makes them attractive candidates for developing catalysts that can promote stereoselective organic reactions. L-methioninol itself functions as a chiral auxiliary, guiding the stereochemical outcome of reactions when incorporated into a substrate or catalyst structure chemimpex.comscispace.com.
One notable area of exploration involves redox-reconfigurable catalysts. A catalyst derived from L-methionine (a related compound) has been shown to catalyze the enantioselective addition of diethyl malonate to trans-β-nitrostyrene. This system demonstrated the ability to control the enantiomeric preference of the product by altering the oxidation state of the copper ion, achieving enantiomeric excesses (ee) of up to 72% (S) and 70% (R) researchgate.net. Such switchable stereoselectivity is highly desirable in asymmetric synthesis.
While earlier studies on chiral onium salts derived from methionine in phase-transfer catalysis resulted in racemic products, they highlighted the potential of methionine derivatives in mediating reactions oup.com. Furthermore, L-methioninol serves as a precursor for ligands used in asymmetric catalysis, as indicated by its role in the synthesis of metal complexes that have been investigated for catalytic activity sci-hub.sescispace.com. The development of new chiral ligands derived from L-methioninol continues to be an active area of research, aiming to achieve high enantioselectivity and efficiency in various organic transformations, including carbon-carbon bond formations and reductions.
Table 2: Catalytic Applications of L-Methioninol and Related Derivatives
| Reaction Type | Catalyst System (Metal + Ligand) | Substrate(s) | Product(s) | Enantioselectivity (ee%) | Reference |
| Addition of diethyl malonate to trans-β-nitrostyrene | Redox-reconfigurable catalyst (L-methionine derived) | Diethyl malonate, trans-β-nitrostyrene | Adducts | Up to 72% (S), 70% (R) | researchgate.net |
| Michael Addition | Chiral onium salts (from methionine) | Nitromethane to trans-chalcone, etc. | Michael adducts | Racemic (0%) | oup.com |
| Asymmetric Catalysis (General) | L-methioninol derived ligands | Various | Various | Varies | sci-hub.sescispace.com |
Compound List:
L-Methioninol
Methionine
L-Methionine
D-Methioninol
N,N-Dimethyl-(L)-methioninol
Sulfilimines
Sulfoximines
Chiral onium salts
Oxazoline ligands
Copper(II) complexes
Nickel(II) complexes
Cobalt(II) complexes
Zinc complexes
Palladium complexes
Platinum complexes
Biochemical Roles and Metabolic Interrogations of L Methioninol
Enzymatic Biotransformations Involving L-Methioninol and its Precursors
L-Methioninol, as a derivative of the essential amino acid L-methionine, is closely linked to the extensive enzymatic pathways that synthesize and modify its precursor. Research into these biotransformations is crucial for understanding cellular metabolism and for developing biotechnological applications.
Enzymatic Conversion of Racemic Methionine to the L-Enantiomer
The production of enantiomerically pure L-methionine, the direct precursor to L-methioninol, is of significant interest. Racemic mixtures (containing both D- and L-enantiomers) are often produced through chemical synthesis. Enzymatic methods provide a highly specific means to resolve these mixtures or to convert the non-biological D-enantiomer into the desired L-form.
A common strategy involves a two-enzyme system. google.com First, a D-amino acid oxidase (DAO) selectively oxidizes D-methionine to its corresponding α-keto acid (α-keto-γ-methylthiobutyric acid). Subsequently, an L-amino acid dehydrogenase, such as L-methionine dehydrogenase, catalyzes the reductive amination of this keto acid to produce L-methionine. google.com This coupling allows for a dynamic kinetic resolution where the unwanted D-enantiomer is continuously converted into the valuable L-enantiomer, theoretically allowing for a 100% yield. Research has demonstrated the successful conversion of racemic methionine to L-methionine with yields greater than 95% and an enantiomeric excess exceeding 99%. rsc.orgrsc.org To prevent the degradation of the keto acid intermediate by hydrogen peroxide—a byproduct of the oxidase reaction—catalase is often included in the reaction mixture. google.com
| Enzyme | Role in Conversion | Starting Material | Intermediate/Product |
| D-Amino Acid Oxidase | Enantiospecific oxidation | D-Methionine | α-keto-γ-methylthiobutyric acid + H₂O₂ |
| L-Amino Acid Dehydrogenase | Reductive amination | α-keto-γ-methylthiobutyric acid | L-Methionine |
| Catalase | Detoxification | Hydrogen Peroxide (H₂O₂) | Water (H₂O) + Oxygen (O₂) |
Enzyme-Catalyzed Synthesis of L-Methionine Analogues and S-Adenosyl-L-Methionine (SAM) Analogues
Enzymes exhibit significant potential in synthesizing structural analogues of L-methionine and its critical derivative, S-adenosyl-L-methionine (SAM). These analogues are invaluable tools for probing the mechanisms of methyltransferase enzymes and for developing novel therapeutic agents. rsc.orgnih.gov
O-acetyl-L-homoserine sulfhydrolases (OAHS) are particularly versatile enzymes that naturally catalyze the final step in L-methionine synthesis in many microorganisms. nih.gov Researchers have exploited the promiscuity of OAHS from Saccharomyces cerevisiae (ScOAHS) to synthesize various L-methionine analogues by reacting L-homocysteine with a range of organic thiols. This method has successfully produced analogues with modifications to the thioether residue, achieving conversions of up to 75%. nih.govresearchgate.netresearchgate.net
The synthesis of SAM analogues often relies on methionine adenosyltransferases (MATs), which catalyze the reaction between ATP and L-methionine or its analogues. frontiersin.orgresearchgate.net This enzymatic approach is favored due to the inherent instability of many SAM analogues and the challenges associated with their chemical synthesis. rsc.org By providing MAT enzymes with various L-methionine analogues, a corresponding library of SAM analogues can be generated for use in downstream applications, such as enzyme-catalyzed alkylation cascades. researchgate.netresearchgate.net
| L-Methionine Analogue | Synthesizing Enzyme | Substrates | Conversion (%) |
| L-Ethionine | ScOAHS | L-Homocysteine, Ethyl mercaptan | ~75% |
| S-Propyl-L-homocysteine | ScOAHS | L-Homocysteine, Propyl mercaptan | ~75% |
| S-Allyl-L-homocysteine | ScOAHS | L-Homocysteine, Allyl mercaptan | ~60% |
| S-Benzyl-L-homocysteine | ScOAHS | L-Homocysteine, Benzyl (B1604629) mercaptan | ~25% |
| S-(2-hydroxyethyl)-L-homocysteine | ScOAHS | L-Homocysteine, 2-Mercaptoethanol | ~60% |
Data sourced from studies on ScOAHS from Saccharomyces cerevisiae. researchgate.netresearchgate.net
Investigation of Fungal and Bacterial L-Methionine Biosynthesis Pathway Enzymes
L-methionine is an essential amino acid that fungi and bacteria synthesize through distinct metabolic pathways, the enzymes of which are subjects of intense study. dntb.gov.uaresearchgate.netnih.gov
In most fungi, such as Saccharomyces cerevisiae, methionine biosynthesis proceeds via a trans-sulfurylation pathway. mdpi.com The process begins with the activation of L-homoserine's hydroxyl group by L-homoserine O-acetyltransferase (Met2p), which uses acetyl-CoA. mdpi.com The resulting O-acetyl-L-homoserine is then converted to L-homocysteine through a series of steps involving enzymes like cystathionine (B15957) γ-synthase (Str2p) and cystathionine β-lyase (Str3p), which transfer a sulfur atom from L-cysteine. mdpi.com The final step is the methylation of L-homocysteine by methionine synthase (Met6p) to yield L-methionine. mdpi.comresearchgate.net
In contrast, many bacteria utilize a direct sulfurylation pathway, which is more direct. researchgate.netbiorxiv.org This pathway also begins with the acylation of L-homoserine, often catalyzed by L-homoserine O-acetyltransferase (MetX) or, as in E. coli, L-homoserine O-succinyl transferase (MetA). biorxiv.orgresearchgate.net The key difference is the subsequent step, where O-acylhomoserine sulfhydrylase (encoded by metY or metZ) directly incorporates inorganic sulfide (B99878) to form L-homocysteine, bypassing the cysteine-dependent intermediates of the fungal pathway. researchgate.net
| Pathway Feature | Fungal Pathway (S. cerevisiae) | Bacterial Pathway (E. coli) |
| Pathway Type | Trans-sulfurylation | Trans-sulfurylation (Note: other bacteria use direct sulfurylation) |
| Homoserine Activation Enzyme | L-homoserine O-acetyltransferase (Met2p) | L-homoserine O-succinyl transferase (MetA) |
| Sulfur Donor | L-Cysteine | L-Cysteine |
| Key Intermediates | O-acetyl-L-homoserine, Cystathionine | O-succinyl-L-homoserine, Cystathionine |
| Key Enzymes | Met2p, Str2p (Cystathionine γ-synthase), Str3p (Cystathionine β-lyase), Met6p (Methionine synthase) | MetA, MetB (Cystathionine γ-synthase), MetC (Cystathionine β-lyase), MetE/MetH (Methionine synthase) |
Molecular Interactions and Mechanistic Studies in Biological Systems
L-Methioninol's structural similarity to L-methionine allows it to interact with specific biological targets, modulating their activity and providing insights into fundamental physiological processes.
Modulation of Stretch-Dependent Potassium Channel Activity by L-Methioninol
L-Methioninol has been identified as a modulator of stretch-dependent potassium (SDK) channels, specifically the TREK-1 (TWIK-related K+ channel 1) subfamily of two-pore-domain potassium (K2P) channels. researchgate.netnih.gov These channels are mechanosensitive and play a crucial role in regulating cellular excitability in response to physical stimuli like membrane stretch. They are prominently expressed in smooth muscle tissues, including the urinary bladder and myometrium. researchgate.netnih.gov
Studies have shown that L-methioninol acts as an inhibitor of TREK-1 channels. nih.govauajournals.org By blocking these channels, L-methioninol prevents the hyperpolarizing outflow of potassium ions that normally occurs when a cell is stretched. This inhibition leads to membrane depolarization and an increase in cellular excitability. nih.gov In bladder smooth muscle, application of L-methioninol increases contractility and can induce premature contractions during the filling phase, mimicking an overactive bladder phenotype. researchgate.netauajournals.orgresearchgate.net Similarly, in uterine myometrial cells, L-methioninol-induced blockade of TREK-1 channels leads to depolarization and increased frequency of action potentials, suggesting a role for these channels in maintaining uterine quiescence during pregnancy. nih.gov The stereospecificity of this interaction is highlighted by the observation that L-methionine and L-methioninol are effective, whereas D-methionine is not. researchgate.net
| Tissue | Channel Target | Effect of L-Methioninol | Observed Physiological Consequence |
| Mouse Bladder Myocytes | TREK-1 / SDK | Inhibition | Increased contractility, membrane depolarization, induced premature contractions. researchgate.netauajournals.org |
| Guinea Pig Bladder | SDK Channels | Inhibition | Increased contractility in a concentration-dependent manner. researchgate.net |
| Murine Myometrium | TREK-1 / SDK | Inhibition | Membrane depolarization, increased frequency of action potentials. nih.gov |
| Human Detrusor | TREK-1 Channels | Inhibition | Delays relaxation and triggers spontaneous contractions in response to stretch. researchgate.net |
Binding Dynamics with Methionine Transporter Proteins
The uptake of methionine and its analogues into cells is mediated by specific transporter proteins. In Gram-negative bacteria like Neisseria meningitidis, this function is performed by an ATP-binding cassette (ABC) transporter system, MetNI, which works in conjunction with a periplasmic substrate-binding protein (SBP), MetQ. nih.govbiorxiv.org
Research has revealed that the interaction between the substrate and the transporter is highly specific. For maximal stimulation of the transporter's ATPase activity, both the substrate (L-methionine) and a lipidated form of the MetQ SBP (lipo-NmMetQ) are required. nih.govbiorxiv.org L-methionine alone is not sufficient to trigger significant ATP hydrolysis, indicating a tightly coupled transport mechanism. biorxiv.orgbiorxiv.org
While direct binding studies of L-methioninol with this system are not extensively documented, investigations with other methionine analogues provide valuable insights. Analogues such as N-formyl-L-methionine, L-norleucine, and L-ethionine have been shown to stimulate the ATPase activity of the MetNI transporter, suggesting they are potential substrates. nih.gov This indicates that the transporter's binding pocket can accommodate modifications to the core methionine structure. Given that L-methioninol differs from L-methionine only by the reduction of the carboxyl group to a hydroxyl group, it is plausible that it could also interact with the MetQ binding protein, although the precise affinity and its ability to act as a transport substrate would require empirical verification.
| Compound | Binding Protein | Effect on Transporter (NmMetNI) | Status |
| L-Methionine | lipo-NmMetQ | Maximal stimulation of ATPase activity | Substrate |
| D-Methionine | lipo-NmMetQ | Lower binding affinity than L-methionine | Poor Substrate |
| N-acetyl-L-methionine | lipo-NmMetQ | Substrate-stimulated ATPase activity | Potential Substrate |
| N-formyl-L-methionine | lipo-NmMetQ | Substrate-stimulated ATPase activity | Potential Substrate |
| L-Ethionine | lipo-NmMetQ | Substrate-stimulated ATPase activity | Potential Substrate |
| L-Norleucine | lipo-NmMetQ | Substrate-stimulated ATPase activity | Potential Substrate |
Data based on the Neisseria meningitidis lipo-NmMetQ:NmMetNI system. nih.govbiorxiv.org
Involvement in L-Methionine Metabolic Pathways and Transsulfuration Cycles
L-methionine is a crucial sulfur-containing essential amino acid, meaning it must be obtained through diet in humans as it cannot be synthesized de novo. creative-proteomics.com Its metabolism is central to numerous cellular functions and is primarily channeled through two major pathways: the methionine cycle (or transmethylation pathway) and the transsulfuration pathway. creative-proteomics.commdpi.comnih.gov These pathways are intricately connected, with L-homocysteine serving as a key branch-point intermediate. mdpi.com
The methionine cycle begins with the activation of L-methionine to S-adenosylmethionine (SAM). nih.gov After donating its methyl group in various transmethylation reactions, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to L-homocysteine. elifesciences.org L-homocysteine can then be remethylated back to L-methionine, completing the cycle. nih.gov This remethylation can occur via two routes: one utilizing methionine synthase, which requires vitamin B12 and a methyl group from 5-methyltetrahydrofolate, and another involving betaine-homocysteine methyltransferase, which uses betaine (B1666868) as the methyl donor. creative-proteomics.comresearchgate.net
Alternatively, L-homocysteine can enter the transsulfuration pathway, where it is irreversibly converted to L-cysteine. creative-proteomics.com This pathway involves two key vitamin B6-dependent enzymes: cystathionine β-synthase (CBS), which condenses L-homocysteine with L-serine to form cystathionine, and cystathionine γ-lyase (CGL), which cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. creative-proteomics.comresearchgate.net The transsulfuration pathway is not only vital for L-cysteine synthesis but also for the production of downstream molecules like glutathione (B108866), a major cellular antioxidant. creative-proteomics.com
While L-methioninol is the alcohol analog of L-methionine, its direct, extensive involvement in these core metabolic pathways is not as well-documented as the amino acid itself. However, given its structural similarity, it may be metabolized by related enzymes, potentially influencing the flux through these pathways. The conversion of L-methionine to its various intermediates is a tightly regulated process, and the introduction of an analog like L-methioninol could theoretically compete for enzyme binding sites or otherwise modulate pathway activity.
Table 1: Key Enzymes and Reactions in L-Methionine Metabolism
| Enzyme | Pathway | Reaction Catalyzed | Cofactor(s) |
| Methionine Adenosyltransferase (MAT) | Methionine Cycle | L-Methionine + ATP → S-Adenosylmethionine (SAM) | ATP |
| Methyltransferases | Methionine Cycle | SAM + Acceptor → SAH + Methylated Acceptor | - |
| S-Adenosylhomocysteine Hydrolase (SAHH) | Methionine Cycle | S-Adenosylhomocysteine (SAH) ↔ L-Homocysteine + Adenosine (B11128) | NAD+ |
| Methionine Synthase (MS) | Methionine Cycle | L-Homocysteine + 5-Methyltetrahydrofolate → L-Methionine + Tetrahydrofolate | Vitamin B12 |
| Betaine-Homocysteine Methyltransferase (BHMT) | Methionine Cycle | L-Homocysteine + Betaine → L-Methionine + Dimethylglycine | - |
| Cystathionine β-Synthase (CBS) | Transsulfuration Pathway | L-Homocysteine + L-Serine → Cystathionine | Vitamin B6 (PLP) |
| Cystathionine γ-Lyase (CGL) | Transsulfuration Pathway | Cystathionine → L-Cysteine + α-Ketobutyrate + NH₃ | Vitamin B6 (PLP) |
Influence on Methylation Cycles and S-Adenosylmethionine (SAM) Metabolism
The methylation cycle is a fundamental biochemical process that plays a critical role in the regulation of numerous cellular events, including gene expression, protein function, and neurotransmitter synthesis. creative-proteomics.comnih.gov At the heart of this cycle is S-adenosylmethionine (SAM), the universal methyl donor. creative-proteomics.comfrontiersin.org SAM is synthesized from L-methionine and ATP by the enzyme methionine adenosyltransferase (MAT). elifesciences.orgfrontiersin.org
SAM provides the methyl group for the vast majority of methylation reactions in the cell, targeting substrates such as DNA, RNA, histones, and other proteins. nih.gov These methylation events are catalyzed by a large family of enzymes known as methyltransferases. creative-proteomics.com Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). elifesciences.org
SAH is a potent inhibitor of methyltransferase reactions, and its accumulation can significantly suppress cellular methylation. creative-proteomics.comnih.gov To prevent this, SAH is rapidly hydrolyzed to L-homocysteine and adenosine by the enzyme SAH hydrolase (SAHH). elifesciences.org The ratio of SAM to SAH is often used as an indicator of the cell's methylation capacity; a high SAM/SAH ratio favors methylation, while a low ratio signifies inhibition. nih.gov
L-methioninol, as a structural analog of L-methionine, could potentially influence the methylation cycle. While not a direct precursor to SAM, its presence might affect the enzymes involved in the cycle. For instance, if L-methioninol or its metabolites interact with MAT, it could modulate the rate of SAM synthesis. Furthermore, studies on other methionine analogs have shown effects on SAM metabolism. For example, exogenous administration of SAM itself has been shown to increase its levels and promote DNA methylation, while its catabolite, 5'-methylthioadenosine (MTA), did not have the same effect. nih.gov This highlights the specific roles of different metabolites within the pathway. The intricate balance of the methylation cycle is sensitive to the availability of L-methionine and the activity of its related enzymes, suggesting that analogs like L-methioninol could have subtle, yet significant, modulatory effects. nih.gov
Participation in Cellular Antioxidant Defense Mechanisms
The body possesses a complex network of antioxidant defense systems to counteract the damaging effects of reactive oxygen species (ROS), which are generated during normal metabolic processes. seruvenyayinevi.comompj.org Oxidative stress occurs when there's an imbalance between ROS production and the cell's ability to neutralize them, leading to damage to lipids, proteins, and DNA. seruvenyayinevi.comnumberanalytics.com This defense network includes both enzymatic and non-enzymatic antioxidants. ompj.orgmedcraveonline.com
L-methionine plays a significant role in this defense system. Methionine residues within proteins can act as endogenous antioxidants. nih.gov They are susceptible to oxidation by ROS, forming methionine sulfoxide (B87167). This reaction effectively scavenges the ROS, protecting other more critical amino acid residues from oxidative damage. nih.gov The oxidation of methionine is often reversible through the action of methionine sulfoxide reductases (MSRs), allowing for a catalytic cycle of ROS detoxification. nih.gov
Furthermore, the transsulfuration pathway, which metabolizes L-methionine, is the primary source for the synthesis of L-cysteine. creative-proteomics.com L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major non-enzymatic antioxidant. creative-proteomics.commedcraveonline.com The glutathione system, which includes glutathione peroxidase and glutathione reductase, is pivotal in detoxifying hydrogen peroxide and lipid hydroperoxides. medcraveonline.com
Given that L-methioninol is a derivative of L-methionine, it is plausible that it or its metabolic products could participate in antioxidant defense. Its sulfur atom could potentially react with ROS, similar to methionine. The structural similarity to L-methionine suggests it might interact with enzymes of the transsulfuration pathway, potentially influencing the production of L-cysteine and, consequently, glutathione. The activation of the transsulfuration pathway is known to promote the production of another antioxidant molecule, hydrogen sulfide (H₂S). nih.gov Therefore, any influence of L-methioninol on this pathway could have downstream effects on the cellular antioxidant capacity.
Table 2: Components of the Cellular Antioxidant Defense System
| Component | Type | Function |
| Superoxide (B77818) Dismutase (SOD) | Enzymatic | Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. ompj.org |
| Catalase (CAT) | Enzymatic | Decomposes hydrogen peroxide into water and oxygen. ompj.org |
| Glutathione Peroxidase (GPx) | Enzymatic | Reduces hydrogen peroxide and organic hydroperoxides using glutathione. medcraveonline.com |
| Glutathione (GSH) | Non-Enzymatic | Scavenges free radicals and is a substrate for GPx. medcraveonline.com |
| Vitamin E | Non-Enzymatic | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. medcraveonline.com |
| Vitamin C (Ascorbic Acid) | Non-Enzymatic | A water-soluble antioxidant that can regenerate Vitamin E and neutralize ROS. medcraveonline.com |
| Methionine Residues in Proteins | Endogenous | Scavenge ROS by undergoing reversible oxidation to methionine sulfoxide. nih.gov |
Role as a Building Block in Protein Synthesis and Bioconjugation Techniques
L-methionine is a proteinogenic amino acid, meaning it is one of the 22 amino acids that are incorporated into proteins during translation. mdpi.com Its role is particularly notable as it is specified by the AUG start codon in the genetic code. Consequently, L-methionine is the initiating amino acid in the synthesis of most eukaryotic proteins. mdpi.com Beyond initiation, it is also incorporated throughout the polypeptide chain.
L-methioninol, as the alcohol derivative of L-methionine, is not a standard proteinogenic amino acid and is therefore not directly incorporated into proteins during ribosomal synthesis. However, its chemical structure, featuring both an amino group and a hydroxyl group, makes it a valuable building block in the field of synthetic chemistry and bioconjugation.
In organic synthesis, amino alcohols like L-methioninol are useful bifunctional molecules. The amino group can be used for forming amide bonds, while the hydroxyl group can participate in esterification or etherification reactions. This bifunctionality is exploited in the synthesis of more complex molecules. For example, amino alcohols can serve as initiators in ring-opening polymerization to create functionalized polymers. google.com Specifically, they have been used to create terminal amino-functionalized polyethers, where the amino group is protected during polymerization and then deprotected to yield a primary amine at the polymer terminus. google.com These functionalized polymers have applications in drug delivery and material science. google.com
Bioconjugation techniques involve the covalent attachment of molecules to biomolecules like proteins or peptides. While L-methioninol itself is not naturally incorporated, its derivatives could be chemically attached to proteins post-translationally to introduce specific functionalities. The thioether side chain of L-methioninol also offers a potential site for chemical modification, similar to L-methionine.
Metabolic Engineering Strategies for Enhanced L-Methionine and Derivative Production
The industrial production of L-methionine has historically been dominated by chemical synthesis. nih.govnih.gov However, there is growing interest in developing microbial fermentation processes as a more sustainable alternative. nih.govnih.gov This has spurred significant research into the metabolic engineering of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to overproduce L-methionine and its derivatives. frontiersin.orgmdpi.com
The biosynthesis of L-methionine is a complex and highly regulated pathway, presenting numerous challenges for metabolic engineers. nih.govnih.gov Strategies to enhance production focus on several key areas:
Deregulation of Feedback Inhibition: Key enzymes in the L-methionine pathway are often subject to feedback inhibition by L-methionine or SAM. Site-directed mutagenesis of these enzymes, such as aspartokinase and homoserine dehydrogenase, can render them insensitive to this inhibition, thereby increasing metabolic flux towards L-methionine.
Enhancing Precursor Supply: The L-methionine pathway originates from aspartate. Increasing the availability of precursors like aspartate and L-homoserine is a common strategy. This can involve overexpressing genes in the upstream pathway. nih.gov
Blocking Competing Pathways: Metabolic flux can be diverted to competing pathways, such as those for L-lysine, L-threonine, and L-isoleucine, which also derive from the aspartate family. nih.gov Knocking out or downregulating genes in these competing pathways can redirect carbon flow towards L-methionine synthesis.
Optimizing Sulfur Assimilation: The incorporation of sulfur is a unique aspect of L-methionine synthesis. Enhancing the expression of genes involved in the sulfate (B86663) assimilation pathway and the synthesis of L-cysteine can improve the supply of the sulfur donor. mdpi.com
Improving Cofactor Availability: The synthesis of L-methionine requires cofactors such as ATP and NADPH. Engineering the central carbon metabolism to increase the supply of these cofactors can boost production.
These strategies have been applied to increase the production of L-methionine itself, as well as its valuable precursors like L-homoserine and O-succinyl-L-homoserine (OSH), which can be enzymatically converted to L-methionine in vitro. nih.gov While specific engineering for L-methioninol production is less documented, the principles remain the same. A strain engineered for high-level L-methionine production could be further modified by introducing a carboxyl reductase or a similar enzyme to convert the terminal carboxyl group of L-methionine into the hydroxyl group of L-methioninol.
Table 3: Selected Metabolic Engineering Targets for L-Methionine Production
| Target Gene/Pathway | Organism | Strategy | Desired Outcome |
| lysC (Aspartokinase I) | E. coli | Mutagenesis to remove feedback inhibition | Increased flux into the aspartate pathway |
| thrA (Aspartokinase I-Homoserine Dehydrogenase I) | E. coli | Mutagenesis to remove feedback inhibition | Increased homoserine production |
| metJ (Methionine repressor) | E. coli | Gene knockout | Deregulation of methionine biosynthesis genes |
| cysE (Serine acetyltransferase) | E. coli | Overexpression/Mutagenesis | Increased L-cysteine synthesis for sulfur donation. mdpi.com |
| ddp (Diaminopimelate pathway) | C. glutamicum | Gene knockout | Block L-lysine synthesis, redirecting flux |
| yjeH (L-methionine exporter) | E. coli | Overexpression | Increased export of L-methionine from the cell |
Physicochemical and Theoretical Investigations of L Methioninol Systems
Molecular Modeling and Simulation Studies
Conformational Analysis and Energy Landscapes of L-Methioninol Structures
Research has explored the conformational aspects of molecules derived from L-methioninol. Specifically, studies involving L-methioninol-derived Schiff-bases have utilized techniques such as Hirshfeld surface analysis, Finger plots, and Density Functional Theory (DFT) calculations to understand their solid-state structures and conformational properties nih.gov. These investigations have indicated the presence of preferential intermolecular interactions, including a phenomenon termed "homo enantiomeric preference (HEP)," where molecules of the same configuration interact preferentially within racemic mixtures nih.gov. While these studies provide insights into the conformational behavior of L-methioninol derivatives, specific details regarding the energy landscapes of L-methioninol itself, in terms of potential energy minima and transition states, were not detailed in the provided search results.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been applied to investigate L-methioninol derivatives. Studies involving L-methioninol-derived Schiff-bases have utilized DFT calculations to analyze their conformational structures and intermolecular interactions nih.gov. These calculations contribute to understanding the fundamental electronic and structural properties that govern the behavior of these molecules. However, the search results did not provide specific details on the electronic structure or reactivity predictions for L-methioninol itself using DFT methods.
Quantitative Structure-Activity Relationship (QSAR) Studies for L-Methioninol Analogues and Bioactive Scaffolds
Based on the provided search results, no quantitative structure-activity relationship (QSAR) studies specifically focused on L-Methioninol or its direct analogues were identified. While QSAR methodologies are discussed in the context of drug design and the identification of bioactive scaffolds fapesp.brsums.ac.ird-nb.infonih.govnih.gov, and L-methioninol is mentioned as a chemical entity in some contexts google.comresearchgate.netresearchgate.net, direct QSAR investigations of L-methioninol's structure-activity relationships were not found.
Data Tables
No specific data tables detailing physicochemical or theoretical investigation results for L-Methioninol could be compiled from the provided search results. The available detailed data pertained to L-Methionine or other related compounds.
Compound List
L-Methioninol
L-methioninol-derived Schiff-bases
L-Methionine
L-Cysteine
Benzyl (B1604629) trimethyl ammonium (B1175870) chloride (BTMAC)
Benzyl triethyl ammonium chloride (BTEAC)
L-phenylacetylcarbinol
L-norleucinol
L-norvalinol
L-phenylalaninol
D-phenylalaninol (D-Phe-ol)
L-phenylglycinol (Phg-ol)
N-acetyl-L-glutamine-N-methylamide
Piperine
Flavonoids
Anthranilic acid sulfonamides
Dithiocarbamates
Applications and Future Research Directions in L Methioninol Chemistry
L-Methioninol as a Precursor in Pharmaceutical Development and Medicinal Chemistry
L-Methioninol serves as a versatile precursor in the pharmaceutical industry, primarily owing to its properties as a chiral building block. chemimpex.com Its stability and compatibility with a wide range of chemical reactions make it an ideal starting material for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development. chemimpex.com
Synthesis of Therapeutically Relevant Compounds and Drug Intermediates
L-Methioninol is a valuable building block for the synthesis of a variety of pharmaceuticals and agrochemicals. chemimpex.com One notable application is in the creation of L-methioninol-derived Schiff-bases. These compounds have been used to synthesize novel copper(II) complexes which have demonstrated significant biological activity. Research has shown that these complexes can induce apoptosis, inhibit proliferation, suppress migration and metastasis, and inhibit angiogenesis. These activities are particularly relevant in the context of cancer treatment, with studies showing efficacy in triple-negative breast cancer models derived from MDA-MB-231 cells. researchgate.net
The role of L-Methioninol as a chiral auxiliary is also of significant importance in asymmetric synthesis, a process that allows for the selective production of one enantiomer of a chiral molecule. chemimpex.comnih.gov This is crucial in pharmacology as different enantiomers of a drug can have vastly different biological activities and toxicities. While specific examples of widely marketed drugs synthesized using L-Methioninol as a chiral auxiliary are not extensively documented in publicly available literature, the principles of asymmetric synthesis underscore its potential in creating a wide array of stereochemically defined therapeutic agents. nih.gov
L-methionine analogues, which can be synthesized enzymatically, have been investigated as inhibitors of methionyl-tRNA synthetase, an essential enzyme in protein synthesis. nih.govnih.gov This line of research opens up possibilities for the development of novel antimicrobial or anticancer agents.
Table 1: Examples of L-Methioninol Derivatives and their Therapeutic Potential
| Derivative/Complex | Therapeutic Area | Mechanism of Action |
| L-Methioninol-derived Schiff-base Copper(II) complexes | Oncology (Triple-negative breast cancer) | Induces apoptosis, inhibits proliferation, migration, metastasis, and angiogenesis researchgate.net |
| L-Methionine analogues | Infectious Diseases, Oncology | Inhibition of methionyl-tRNA synthetase nih.gov |
Design and Preparation of Prodrugs for Improved Therapeutic Profiles
The use of amino acids and their derivatives as promoieties in prodrug design is a well-established strategy to enhance the physicochemical and pharmacokinetic properties of parent drugs. nih.gov These modifications can lead to improved solubility, permeability, and targeted delivery. nih.gov While the direct application of L-Methioninol in commercially available prodrugs is not widely reported, the principles of amino acid-based prodrug design are applicable.
The conjugation of a drug molecule to L-Methioninol could potentially alter its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the amino and hydroxyl groups of L-Methioninol offer reactive sites for covalent attachment to a parent drug, creating a prodrug that may exhibit enhanced water solubility or improved interaction with amino acid transporters in the body. Future research in this area could focus on synthesizing and evaluating L-Methioninol-based prodrugs of existing therapeutic agents to improve their efficacy and reduce side effects.
Emerging Roles of L-Methioninol in Biochemical Probes and Assays for Life Sciences
Recent research has highlighted the potential of methionine derivatives in the development of sophisticated tools for life sciences research. A notable example is the synthesis of a novel near-infrared fluorescent probe, L-methyl-methionine-ICG-Der-02. nih.gov This probe has been successfully used for the in vivo imaging of tumors, demonstrating excellent cellular uptake in cancer cell lines without significant cytotoxicity. nih.gov Such probes are invaluable for the early diagnosis of cancers and for monitoring therapeutic responses. nih.gov The success of this methionine-based probe suggests that L-Methioninol could also serve as a scaffold for the development of other imaging agents and biochemical probes.
Furthermore, methionine analogues that are cell-permeable, such as 4-azido-L-homoalanine (L-AHA) and L-homopropargylglycine (HPG), are utilized to monitor global protein synthesis in cell culture. jenabioscience.com These molecules are incorporated into newly synthesized proteins and can be visualized through click chemistry, offering a non-radioactive alternative to traditional methods. jenabioscience.com This underscores the utility of methionine derivatives in studying fundamental cellular processes. The development of L-Methioninol-based probes could offer alternative or complementary tools for such assays.
Development of Sustainable Synthesis Routes and Biocatalytic Production Methods
The chemical industry is increasingly focusing on the development of green and sustainable manufacturing processes. In this context, biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. Significant progress has been made in the biocatalytic production of L-methionine, the direct precursor to L-Methioninol.
One innovative approach involves the use of a decarboxylase from Lactococcus lactis to catalyze the reverse reaction of carboxylation of methional, a key intermediate. springernature.com This process utilizes gaseous carbon dioxide as a substrate, offering a method for CO2 fixation. springernature.com The subsequent conversion of the resulting α-ketoacid to L-methionine is achieved through a stereospecific amination reaction catalyzed by an aminotransferase or an amino acid dehydrogenase. springernature.comgoogleapis.com This enzymatic route avoids the use of toxic reagents like hydrogen cyanide, which is employed in conventional chemical synthesis. springernature.com
Metabolic engineering of microorganisms such as Escherichia coli has also been successfully employed for the high-level production of L-methionine. nih.gov By deregulating the metabolic pathways and engineering nonauxotrophic strains, researchers have achieved significant fermentation yields. nih.gov These advancements in the sustainable production of L-methionine pave the way for the subsequent green synthesis of L-Methioninol through the reduction of the carboxylic acid group.
Table 2: Biocatalytic Approaches for L-Methionine Synthesis
| Biocatalytic Method | Key Enzymes/Organisms | Key Features |
| Enzymatic CO2 Fixation | Decarboxylase (from Lactococcus lactis), Aminotransferase/Amino acid dehydrogenase springernature.comgoogleapis.com | Utilizes CO2 as a substrate, avoids toxic reagents. springernature.com |
| Metabolic Engineering | Engineered Escherichia coli nih.gov | High fermentation yield, dynamic deregulation of metabolism. nih.gov |
Exploration of Novel Biological Targets and Mechanisms of Action for L-Methioninol Derivatives
As previously mentioned, L-methioninol-derived Schiff-base copper(II) complexes have shown promising anticancer and antiangiogenic activities. researchgate.net The mechanism of action involves the induction of apoptosis and the inhibition of key processes in cancer progression such as proliferation and metastasis. researchgate.net This highlights the potential for L-Methioninol derivatives to interact with novel biological targets.
Furthermore, the inhibition of methionyl-tRNA synthetase by L-methionine analogues represents another avenue for therapeutic intervention. nih.gov The exploration of other enzymes in the methionine metabolic pathway as potential targets for L-Methioninol derivatives could lead to the discovery of new drugs for a range of diseases, including metabolic disorders and infectious diseases. Future research should focus on the synthesis of libraries of L-Methioninol derivatives and their screening against a panel of biological targets to identify novel mechanisms of action.
Interdisciplinary Research Synergies Leveraging L-Methioninol (e.g., in Materials Science, Chemical Biology)
The unique properties of L-Methioninol and its parent amino acid, L-methionine, are being explored in interdisciplinary fields such as materials science and chemical biology. In materials science, the self-assembly of L-methionine on copper surfaces has been studied to create ordered biomolecular nanostructures. attoworld.de This research demonstrates the potential for using methionine and its derivatives to construct functionalized interfaces and biocompatible materials at the nanoscale. attoworld.de The self-assembling properties of L-Methioninol could be similarly investigated for the development of novel biomaterials.
In the realm of chemical biology, the development of L-methionine-based fluorescent probes for tumor imaging is a prime example of the synergy between chemistry and biology. nih.gov These tools enable the visualization of biological processes in living systems, providing valuable insights into disease mechanisms and aiding in drug development. The versatility of L-Methioninol as a chemical scaffold suggests that it could be a valuable component in the design of a new generation of chemical biology tools.
Q & A
Q. What are the established synthetic routes for L-Methioninol, and how can researchers optimize yield and purity?
- Methodological Guidance : L-Methioninol (CHNOS) is typically synthesized via reductive amination of L-methionine derivatives or enzymatic reduction of ketone precursors. To optimize yield, researchers should:
- Conduct reaction parameter screening (temperature, solvent, catalyst ratios) .
- Monitor purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC), ensuring >97% purity as per analytical standards .
- Store intermediates at 0–6°C to prevent degradation .
- Key Considerations :
- Validate synthetic intermediates with nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing L-Methioninol in experimental settings?
- Methodological Guidance :
- Structural Confirmation : Use H/C NMR for stereochemical analysis and FT-IR for functional group identification .
- Purity Assessment : Employ GC with flame ionization detection (FID) or HPLC with UV detection, referencing retention times against certified standards .
- Quantification : Calibrate using internal standards (e.g., deuterated analogs) to minimize matrix effects .
Q. How should L-Methioninol be stored to maintain stability in laboratory settings?
- Methodological Guidance :
- Store solid L-Methioninol at 0–6°C in airtight, light-resistant containers to prevent oxidation of the thioether group .
- For solutions, use inert solvents (e.g., acetonitrile-methanol mixtures) and store below -20°C to avoid hydrolysis .
Advanced Research Questions
Q. What experimental design strategies mitigate contradictions in L-Methioninol bioactivity data across studies?
- Methodological Guidance :
- Variable Control : Standardize cell culture conditions (e.g., pH, temperature) and solvent controls (e.g., DMSO concentration) to reduce variability .
- Dose-Response Curves : Use at least five concentrations to establish EC/IC values and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
- Data Normalization : Include internal controls (e.g., housekeeping genes in qPCR) and report raw data with statistical confidence intervals .
Q. How can researchers resolve discrepancies in L-Methioninol’s pharmacokinetic properties reported in literature?
- Methodological Guidance :
- In Silico Modeling : Predict absorption/distribution using tools like SwissADME to cross-validate experimental results .
- In Vivo/In Vitro Correlation (IVIVC) : Compare plasma concentration-time profiles from animal models with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites and assess enzymatic stability .
Q. What are the best practices for studying L-Methioninol’s interactions with biological systems while ensuring reproducibility?
- Methodological Guidance :
- Biological Replicates : Use ≥3 independent experiments with randomized sample processing to minimize batch effects .
- Negative Controls : Include vehicle-only and scrambled peptide controls in receptor-binding assays .
- Data Transparency : Share raw datasets (e.g., spectral files, chromatograms) in supplementary materials, adhering to FAIR principles .
Q. How can researchers design ethically compliant studies involving L-Methioninol administration in human subjects?
- Methodological Guidance :
- Informed Consent : Clearly outline risks/benefits in participant documentation, avoiding technical jargon .
- Conflict of Interest (COI) Disclosure : Declare funding sources and institutional affiliations in the manuscript .
- Data Anonymization : Remove identifiers from clinical datasets and store them in password-protected repositories .
Methodological Frameworks
Q. Which criteria should guide the formulation of hypotheses about L-Methioninol’s mechanisms of action?
- Guidance : Apply the FINER framework :
- Feasible : Ensure access to analytical infrastructure (e.g., LC-MS).
- Novel : Cross-reference existing literature to identify gaps (e.g., unexplored signaling pathways).
- Relevant : Align with broader biomedical goals (e.g., antioxidant therapy development) .
Q. How should researchers address contradictory findings in L-Methioninol’s thermodynamic stability?
- Guidance :
- Thermodynamic Profiling : Use differential scanning calorimetry (DSC) to measure melting points and enthalpy changes under controlled humidity .
- Comparative Analysis : Replicate conflicting studies using identical lot numbers and instrumentation .
Data Management & Reporting
Q. What protocols ensure rigorous documentation of L-Methioninol research for peer review?
- Guidance :
- Experimental Sections : Detail synthetic procedures, including equipment models and solvent grades .
- Supplementary Materials : Provide NMR spectra, HPLC chromatograms, and raw kinetic data in machine-readable formats .
- Ethics Compliance : Attach institutional review board (IRB) approval documents for human/animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
